![molecular formula C17H17NO B14297897 Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- CAS No. 125014-57-5](/img/no-structure.png)
Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- is an organic compound that features a morpholine ring substituted with a 3-(1-naphthalenyl)-2-propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- typically involves the reaction of morpholine with 3-(1-naphthalenyl)-2-propynyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the alkyne group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, saturated derivatives, and various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler structure without the naphthalenyl-propynyl group, used widely in organic synthesis and as a solvent.
Piperidine: Another six-membered ring containing nitrogen, but without the ether oxygen, making it more nucleophilic.
Tetrahydrofuran: A five-membered ring with an oxygen atom, used as a solvent in organic reactions.
Uniqueness
Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]- is unique due to the presence of the naphthalenyl-propynyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential interactions with biological targets and its utility in various synthetic applications.
Propiedades
Número CAS |
125014-57-5 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
4-(3-naphthalen-1-ylprop-2-ynyl)morpholine |
InChI |
InChI=1S/C17H17NO/c1-2-9-17-15(5-1)6-3-7-16(17)8-4-10-18-11-13-19-14-12-18/h1-3,5-7,9H,10-14H2 |
Clave InChI |
GZEOEZTVKXEBQT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC#CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
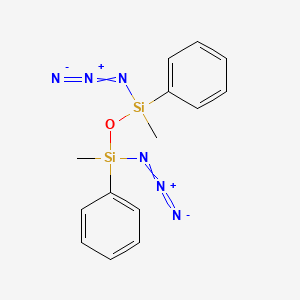
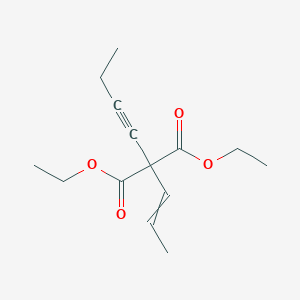
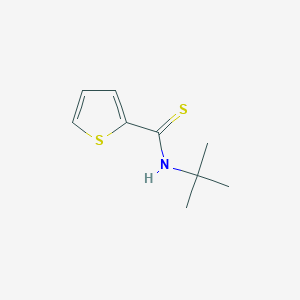
![2-[2,2-Di(benzenesulfonyl)ethyl]oxirane](/img/structure/B14297829.png)

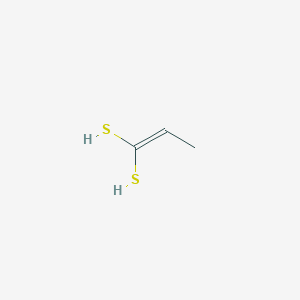
![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)

![3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile](/img/structure/B14297837.png)
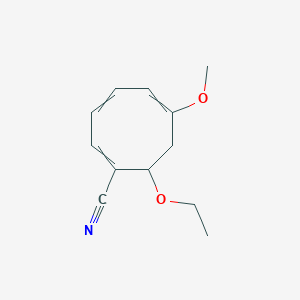
![Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14297845.png)


